(1S,3s)-1-(2-chloro-6-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
(1S,3s)-1-(2-chloro-6-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutane ring substituted with a hydroxy group, a carboxylic acid group, and a 2-chloro-6-fluorophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(2-chloro-6-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable dienes and dienophiles under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Substitution with the 2-chloro-6-fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction using appropriate halogenated precursors.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-1-(2-chloro-6-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclobutane derivatives
Scientific Research Applications
(1S,3s)-1-(2-chloro-6-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3s)-1-(2-chloro-6-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- (1S,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- (1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- (1S,3s)-1-(2-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1S,3s)-1-(2-chloro-6-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H10ClFO3 |
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Molecular Weight |
244.64 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClFO3/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11/h1-3,6,14H,4-5H2,(H,15,16) |
InChI Key |
KEIXBUREMBEQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=C(C=CC=C2Cl)F)C(=O)O)O |
Origin of Product |
United States |
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